![molecular formula C9H6F3N3O B1462742 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline CAS No. 951806-14-7](/img/structure/B1462742.png)
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline
Descripción general
Descripción
“4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline” is a chemical compound with the molecular weight of 229.16 . It is a powder in physical form .
Synthesis Analysis
While specific synthesis methods for “4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline” were not found, 4-(Trifluoromethyl)aniline, a related compound, has been used in the synthesis of 4-(trialkylmethyl)anilines . A study on 1,2,4-oxadiazole derivatives mentioned the synthesis of similar compounds, indicating potential synthetic pathways .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6F3N3O/c10-9(11,12)8-14-7(15-16-8)5-1-3-6(13)4-2-5/h1-4H,13H2 . This indicates the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms in the molecule.Physical And Chemical Properties Analysis
The compound is a powder in physical form . Other physical and chemical properties such as boiling point, melting point, and density were not found in the available resources.Aplicaciones Científicas De Investigación
Antitumor Activity
A significant application of 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline derivatives lies in their antitumor properties. These compounds have been synthesized and structurally characterized for potential medical applications. For instance, novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives exhibit in vitro anti-cancer activity. Compound 17, in particular, showed potent anticancer activity with a mean IC50 value of 5.66 μM in a monolayer proliferation assay across 12 cell lines (Maftei et al., 2016). Another study synthesized natural product analogs based on 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline, showing potent antitumor activity toward 11 cell lines in vitro, with compound 7 exhibiting a mean IC50 value of approximately 9.4 µM (Maftei et al., 2013).
Synthesis and Characterization
Several studies focus on the synthesis and characterization of these compounds. A method for synthesizing (5-alkenyl-1,2,4-oxadiazol-3-yl)anilines by selective reduction has been developed, with these amines showing promise as monomers for oxidative and radical polymerizations (Tarasenko et al., 2017). Another study involves the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib (Yang Shijing, 2013).
GPR119 Agonists
The optimization of 1,2,4-oxadiazoles as novel agonists of GPR119, a target for potential therapeutic applications, has been explored. This optimization led to improved efficacy on human and cynomolgus monkey receptors and better pharmacokinetic properties (Wang et al., 2014).
Biological Evaluation
Several studies have evaluated the biological properties of 1,2,4-oxadiazole derivatives. For instance, a series of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted anilines were synthesized and screened for antidiabetic, anti-inflammatory, and anticancer activities (Kavitha et al., 2016).
Fluorescence Studies
The fluorescence quenching of novel thiophene substituted 1,3,4-oxadiazole derivatives by aniline has been studied to understand their potential as aniline sensors (Naik et al., 2018).
Synthesis of Nucleosides
There is research on the ribosylation of 5-Aryl-1,3,4-oxadiazole-2(3H)-thiones to produce novel 1,3,4-oxadiazole nucleosides, one of which reacted with aniline to yield a triazole nucleoside (Mosselhi & Seliger, 2001).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)8-14-7(15-16-8)5-1-3-6(13)4-2-5/h1-4H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUUTRRMFPULDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline | |
CAS RN |
951806-14-7 | |
| Record name | 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



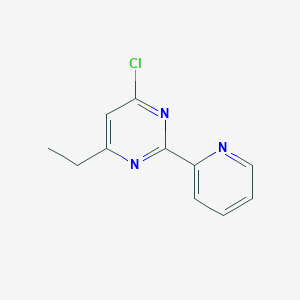
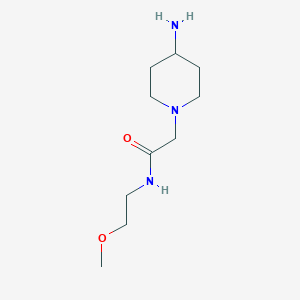
![2-Ethyl-1-[3-(hydroxymethyl)piperidin-1-yl]hexan-1-one](/img/structure/B1462666.png)
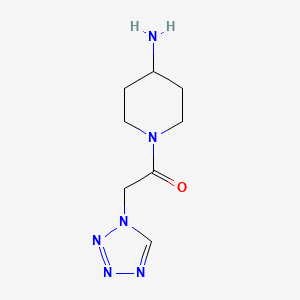
![6-[Methyl(2-methylpropyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1462669.png)
![N-[(4-fluorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B1462670.png)
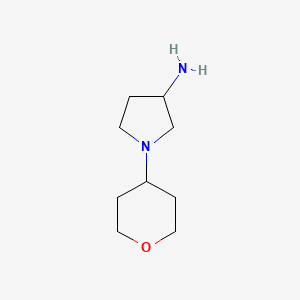
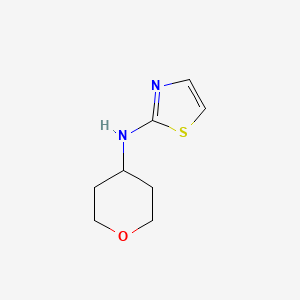
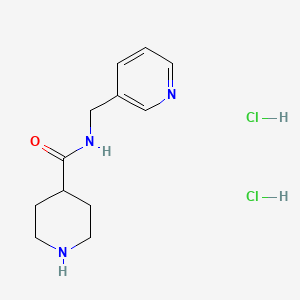
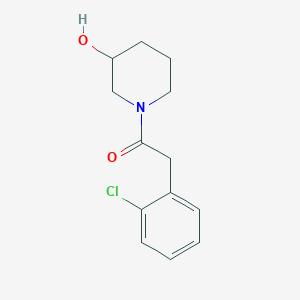
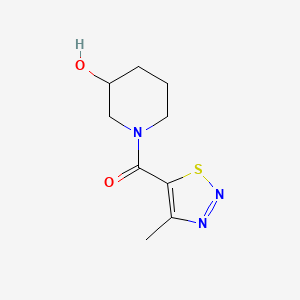
amine](/img/structure/B1462677.png)
![1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1462679.png)
![1-[(Phenylcarbamoyl)methyl]piperidine-3-carboxylic acid](/img/structure/B1462680.png)